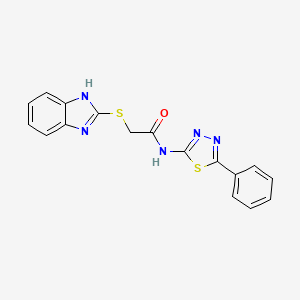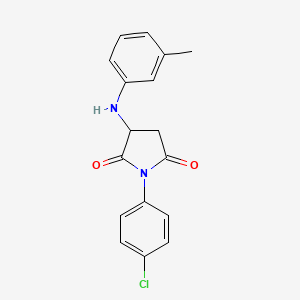![molecular formula C18H15N3O4 B5028735 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate](/img/structure/B5028735.png)
8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Applications De Recherche Scientifique
8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The oxadiazole ring may also contribute to the compound’s activity by enhancing its binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity and structural similarities to the indole core.
Uniqueness
8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate is unique due to the presence of the oxadiazole ring fused to the indole core, which imparts distinct chemical properties and potential applications. Its specific functional groups, such as the acetyl and benzyloxy groups, further differentiate it from other indole derivatives and contribute to its unique biological activities.
Propriétés
Formule moléculaire |
C18H15N3O4 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-(7-methyl-3-oxido-6-phenylmethoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone |
InChI |
InChI=1S/C18H15N3O4/c1-11-16(12(2)22)17-14(8-9-15-18(17)19-25-21(15)23)20(11)24-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
VBKCSOATXSGXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1OCC3=CC=CC=C3)C=CC4=[N+](ON=C42)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-3-methylbenzamide](/img/structure/B5028661.png)

![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)
![N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide](/img/structure/B5028672.png)

![4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B5028679.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)


![Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate](/img/structure/B5028733.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
